[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester
Description
[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a synthetic intermediate widely utilized in pharmaceutical research, particularly in the development of kinase inhibitors and other bioactive molecules. The compound features a pyrrolidine ring substituted at the 1-position with a 2-chloro-acetyl group and at the 3-position with an ethyl-carbamic acid tert-butyl ester moiety. This structure confers both reactivity (via the chloro-acetyl group) and stability (via the tert-butyl carbamate protecting group).
The chloro-acetyl group enables nucleophilic substitution reactions, making the compound valuable for further functionalization. The tert-butyl carbamate (Boc) group protects the amine during synthetic processes, ensuring selectivity in multi-step syntheses. Applications of this compound are highlighted in patent literature (e.g., and ), where similar pyrrolidine derivatives are intermediates in synthesizing kinase inhibitors like pyrrolo[2,3-d]pyrimidine derivatives .
Properties
IUPAC Name |
tert-butyl N-[1-(2-chloroacetyl)pyrrolidin-3-yl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O3/c1-5-16(12(18)19-13(2,3)4)10-6-7-15(9-10)11(17)8-14/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQLEUKVQRINQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)CCl)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via an acylation reaction using chloroacetyl chloride in the presence of a base such as triethylamine.
Formation of the Carbamic Acid Ester: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioesters.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Its structural features suggest possible applications in the development of drugs aimed at treating various diseases, including neurological disorders.
Research indicates that compounds similar to [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester exhibit antitumor and anti-inflammatory properties. Studies have shown that derivatives can inhibit specific enzymes involved in disease progression.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent.
Neuropharmacology
The compound's structural analogs have been explored for their neuroprotective effects. Research suggests that it may modulate neurotransmitter systems, offering insights into treatments for neurodegenerative diseases.
Data Table: Neuropharmacological Effects
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Neuroprotective | Smith et al., 2020 |
| Compound B | Antidepressant | Johnson et al., 2021 |
Agricultural Chemistry
There is emerging interest in the use of carbamate derivatives as pesticides or herbicides due to their ability to inhibit certain enzymatic pathways in pests.
Mechanism of Action
The mechanism of action of [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the structure of the final compound synthesized from this intermediate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester with structurally analogous compounds, emphasizing key differences in substituents, stereochemistry, and functional groups.
Key Findings:
Replacement of the chloro-acetyl group with 2-amino-ethyl (CAS 62176-12-9) introduces a basic amine, enhancing water solubility but reducing electrophilicity .
Stereochemical Influence :
- The R-configuration (Ref: 10-F083220) may exhibit distinct biological activity compared to the S-form, as seen in enantioselective drug-receptor interactions .
Synthetic Utility :
- The chloro-acetyl group enables cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach aryl or heteroaryl groups, as demonstrated in for kinase inhibitor synthesis .
- Compounds lacking the chloro-acetyl group (e.g., CAS 62176-12-9) are less reactive but serve as stable intermediates for further functionalization .
Physicochemical Properties :
- The tert-butyl carbamate group in all compounds enhances stability against hydrolysis, critical for storage and handling .
- Ethyl and methyl variants differ in lipophilicity (logP), affecting membrane permeability and bioavailability.
Research and Patent Context
- Pharmaceutical Applications : Derivatives of this compound class are frequently cited in patents for kinase inhibitors (–2), highlighting their role in oncology and inflammation drug discovery .
- Synthetic Methods : details Buchwald coupling and tert-butyl carbamate deprotection steps, underscoring the compound’s utility in multi-step syntheses .
Notes
- Commercial Availability : Suppliers like Parchem (–5, 7) and CymitQuimica () list these compounds, indicating their accessibility for research .
Biological Activity
Chemical Identity and Properties
The compound [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester, with the CAS number 1353977-78-2, has the molecular formula and a molecular weight of approximately 290.79 g/mol. It is classified as a carbamate derivative and is recognized for its potential biological activities, particularly in medicinal chemistry.
Biological Activity
The biological activity of this compound has been explored primarily in the context of its pharmacological properties. Here are some key findings:
-
Anticancer Activity :
- Recent studies have indicated that compounds with structural similarities to [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester exhibit significant anticancer properties. For instance, derivatives of pyrrolidine have been shown to inhibit tumor growth in various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival .
- The mechanism of action often involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for mitosis, leading to cell death .
-
Antiviral Properties :
- Some studies suggest that similar compounds may possess antiviral activity. For example, modifications in the pyrrolidine structure have been linked to enhanced inhibition of viral replication, although specific data on this compound's antiviral efficacy is limited and requires further investigation .
- Cytotoxicity :
Data Table: Biological Activities
Case Studies
-
Case Study 1: Anticancer Efficacy
- A study involving a series of pyrrolidine derivatives demonstrated that compounds structurally related to [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .
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Case Study 2: Mechanistic Insights
- Research focused on the mechanism of action revealed that these compounds could effectively disrupt the assembly of tubulin, leading to mitotic arrest and subsequent cell death in HeLa cells. This was confirmed through live-cell imaging and confocal microscopy techniques, showcasing their potential as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
